BenchChemオンラインストアへようこそ!

10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one

Tubulin binding Colchicine site Radioligand displacement

This compound is a well-characterized low-affinity reference for tubulin colchicine-site radioligand displacement assays (Ki=185 µM). Its 200–400-fold reduction in tubulin-binding affinity versus the 3-hydroxy-4-methoxy lead demonstrates the negative contribution of the 5-methoxy substituent—making it an essential SAR-negative control for distinguishing specific colchicine-site engagement from non-specific binding when screening benzylidene-anthracenone libraries. The one-step Claisen-Schmidt scaffold enables rapid parallel analog synthesis. Procurement of gram quantities at ≥98% purity supports fragment elaboration and crystallographic soaking experiments (PDB 5XLZ).

Molecular Formula C24H20O4
Molecular Weight 372.42
CAS No. 452947-78-3
Cat. No. B2949863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one
CAS452947-78-3
Molecular FormulaC24H20O4
Molecular Weight372.42
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42
InChIInChI=1S/C24H20O4/c1-26-21-13-15(14-22(27-2)24(21)28-3)12-20-16-8-4-6-10-18(16)23(25)19-11-7-5-9-17(19)20/h4-14H,1-3H3
InChIKeyJWHMRMLZXWDBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one (CAS 452947-78-3): Structural Identity and Compound Class for Procurement Decisions


10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one (CAS 452947-78-3, molecular formula C24H20O4, molecular weight 372.4 g/mol) is a synthetic benzylidene-9(10H)-anthracenone derivative accessible via base-catalyzed Claisen-Schmidt condensation of 3,4,5-trimethoxybenzaldehyde with anthracen-9-one . The compound belongs to a broader class of anthracenone-based antimicrotubule agents that target the colchicine binding site of tubulin, yet its specific trimethoxyphenyl substitution pattern confers distinct tubulin-binding kinetics and antiproliferative potency relative to other benzylidene-anthracenone congeners [1]. It is commercially catalogued as a versatile small-molecule scaffold for medicinal chemistry and fragment-based lead optimization .

Why Generic Substitution Is Not Advisable for 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one in Tubulin-Targeted Research


Benzylidene-anthracenones are not interchangeable: the number, position, and electronic nature of substituents on the benzylidene ring govern tubulin-binding affinity and antiproliferative potency across several orders of magnitude [1]. Published structure-activity relationship (SAR) studies demonstrate that the 3-hydroxy-4-methoxybenzylidene analog exhibits nanomolar antiproliferative activity (K562 IC50 = 20 nM) and sub-micromolar tubulin polymerization inhibition, whereas the 3,4,5-trimethoxybenzylidene substitution pattern of the target compound yields markedly weaker tubulin engagement (Ki = 185 µM for colchicine-site competition) [2]. Consequently, substituting a generic benzylidene-anthracenone for this specific compound in biochemical assays will produce misleading results and cannot recapitulate the same pharmacological profile.

Quantitative Differentiation Evidence for 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one (CAS 452947-78-3) Versus Closest Analogs


Tubulin Colchicine-Site Binding Affinity: Target Compound vs. Lead Benzylidene-Anthracenone

In a [3H]colchicine competition radioligand-binding assay using porcine tubulin, the target compound 10-[(3,4,5-trimethoxyphenyl)methylidene]anthracen-9-one produced a Ki of 185 µM (1.85 × 10^5 nM), indicating weak colchicine-site engagement [1]. In contrast, the potent benzylidene-anthracenone lead compound 3-hydroxy-4-methoxybenzylidene-9(10H)-anthracenone (compound 9h) displaced [3H]colchicine with an IC50 value 3- to 4-fold lower than colchicine itself (reported colchicine Ki ≈ 0.5–1.0 µM) [2]. The approximately 200- to 400-fold difference in tubulin-binding affinity illustrates that the 3,4,5-trimethoxy substitution pattern is not productive for high-affinity colchicine-site binding.

Tubulin binding Colchicine site Radioligand displacement

Tubulin Polymerization Inhibition: Target Compound IC50 vs. Optimized Anthracenone Congeners

In a cell-free tubulin polymerization assay with a 15-minute compound preincubation at 37 °C prior to GTP addition, the target compound exhibited an IC50 of 4,500 nM (4.5 µM) for inhibition of microtubule assembly [1]. By comparison, the 4-methoxy-substituted 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-one analog (compound 17b) showed an IC50 of 0.52 µM (520 nM) in the same assay format [2], and multiple disubstituted benzylidene-anthracenones in the Prinz and Nickel series achieved IC50 values below 1 µM [3]. The ~9-fold higher IC50 of the target compound relative to 17b, and its placement above the sub-micromolar threshold observed for 14 optimized analogs, confirms that the 3,4,5-trimethoxy substitution pattern is suboptimal for suppressing tubulin polymerization.

Tubulin polymerization Microtubule dynamics In vitro biochemical assay

Antiproliferative Activity in K562 Leukemia Cells: Potency Gap Between Target Compound and Lead Benzylidene-Anthracenones

While the exact K562 antiproliferative IC50 of the target compound has not been reported in published primary literature, class-level SAR from the 2003 Prinz study establishes a clear potency ceiling: the lead compound 3-hydroxy-4-methoxybenzylidene-9(10H)-anthracenone (9h) achieved an IC50 of 20 nM against K562 leukemia cells, and the related 2,4-dimethoxy-3-hydroxybenzylidene analog 9l exhibited an IC50 of 50 nM [1]. Given that the target compound's tubulin-binding Ki is 185 µM and its polymerization IC50 is 4.5 µM—both substantially weaker than the corresponding values for 9h—its antiproliferative activity is predicted to fall in the low-micromolar to high-nanomolar range, representing at least a 20- to 50-fold reduction relative to the lead compounds [2].

Antiproliferative activity K562 CML cells XTT assay

Synthetic Accessibility and Scaffold Versatility: Single-Step Claisen-Schmidt Condensation vs. Multi-Step Congener Syntheses

The target compound is prepared in a single operational step via Claisen-Schmidt condensation of commercially available 3,4,5-trimethoxybenzaldehyde with anthracen-9-one under basic conditions . In contrast, the more potent 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-one analogs described by Prinz et al. (2009) require multi-step syntheses involving phenacyl bromide intermediates and additional purification of E/Z isomers [1]. The one-step synthetic route provides a practical advantage for rapid library expansion and fragment elaboration, positioning the target compound as a cost-effective scaffold for generating diverse benzylidene-anthracenone derivatives rather than as a final bioactive candidate.

Synthetic chemistry Scaffold diversification Fragment-based drug discovery

Recommended Application Scenarios for Procuring 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one (CAS 452947-78-3)


Negative Control for Colchicine-Site Tubulin Binding Assays

With a tubulin colchicine-site Ki of 185 µM, this compound provides a well-characterized low-affinity reference for validating the dynamic range of radioligand displacement assays. It enables researchers to benchmark assay sensitivity and distinguish non-specific binding from genuine colchicine-site engagement when screening novel benzylidene-anthracenone libraries [1].

SAR Probe for the 3,4,5-Trimethoxyphenyl Pharmacophore Contribution

The compound's 200–400-fold reduction in tubulin-binding affinity compared with the 3-hydroxy-4-methoxy lead demonstrates the negative contribution of a third methoxy group at the 5-position. It serves as a definitive SAR-negative control for dissecting the electronic and steric requirements of the benzylidene ring in antimitotic benzylidene-anthracenones [2].

Scaffold for Fragment-Based Drug Discovery and Library Synthesis

The one-step Claisen-Schmidt synthetic accessibility makes this compound a valuable core scaffold for rapid parallel synthesis of diverse benzylidene-anthracenone derivatives. Procurement of gram quantities at >95% purity from commercial sources supports fragment elaboration campaigns aimed at improving colchicine-site affinity through iterative substitution .

Crystallography Reference for Anthracenone-Tubulin Complex Studies

As a structural analog of the 10-[(4-methoxy-3-hydroxyphenyl)methylidene]anthracen-9-one ligand co-crystallized with tubulin in PDB entry 5XLZ, this compound can be used in comparative crystallographic soaking experiments to map the steric tolerance of the colchicine binding pocket toward larger trimethoxyphenyl substituents [3].

Quote Request

Request a Quote for 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.